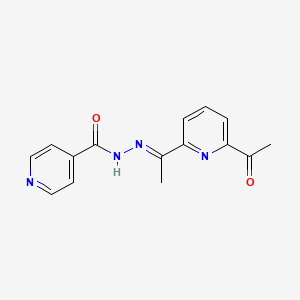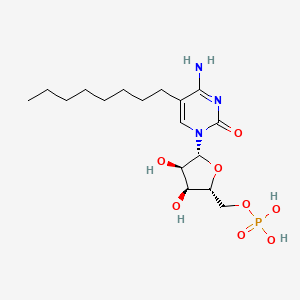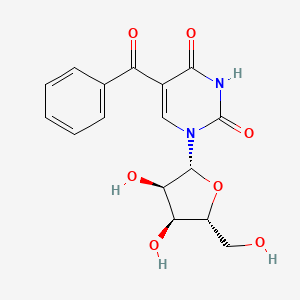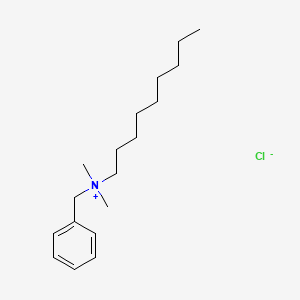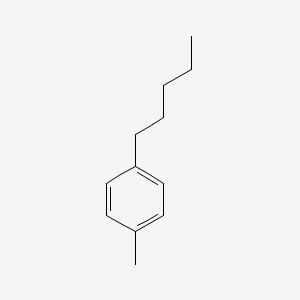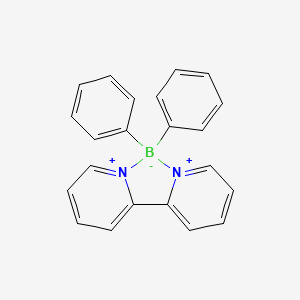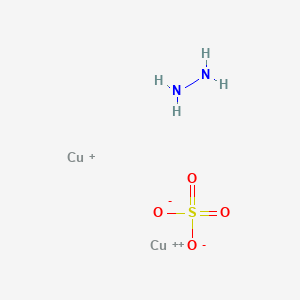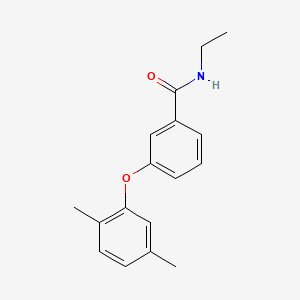
(Z)-1-Bromohept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Bromohept-3-ene is an organic compound characterized by the presence of a bromine atom attached to the first carbon of a heptene chain, with a double bond between the third and fourth carbons in the (Z)-configuration. This configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving the molecule its unique geometric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Bromohept-3-ene typically involves the bromination of hept-3-ene. One common method is the addition of hydrogen bromide (HBr) to hept-3-yne, followed by selective hydrogenation to achieve the (Z)-configuration. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems to control the addition of reagents and maintain optimal reaction conditions, such as temperature and pressure.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can also undergo elimination reactions to form hept-3-yne or other alkenes, depending on the reaction conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of alcohols, ethers, or other substituted alkenes.
Elimination: Formation of hept-3-yne or other alkenes.
Addition: Formation of dihalides or haloalkanes.
Applications De Recherche Scientifique
Chemistry: (Z)-1-Bromohept-3-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated alkenes on biological systems. Its reactivity makes it a useful tool for probing enzyme mechanisms and studying metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of (Z)-1-Bromohept-3-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond allows for addition reactions, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
(E)-1-Bromohept-3-ene: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different reactivity and physical properties.
1-Bromoheptane: Lacks the double bond, making it less reactive in addition reactions but more stable.
Hept-3-yne: Contains a triple bond, leading to different reactivity patterns, particularly in hydrogenation and addition reactions.
Uniqueness: (Z)-1-Bromohept-3-ene’s unique (Z)-configuration imparts specific geometric and electronic properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
94088-35-4 |
|---|---|
Formule moléculaire |
C7H13Br |
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
(Z)-1-bromohept-3-ene |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4- |
Clé InChI |
QLHHQXZNXUUIRO-PLNGDYQASA-N |
SMILES isomérique |
CCC/C=C\CCBr |
SMILES canonique |
CCCC=CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



